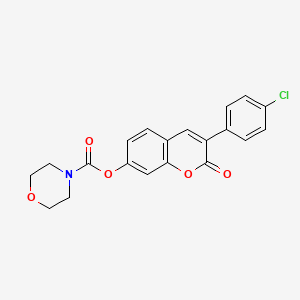

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a 4-chlorophenyl group and a morpholine-4-carboxylate moiety in its structure suggests potential pharmacological properties.

Properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-15-4-1-13(2-5-15)17-11-14-3-6-16(12-18(14)27-19(17)23)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKIAZBDMMVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one

The coumarin core is synthesized via a Pechmann condensation adapted for electron-deficient phenols.

Procedure :

- Resorcinol (10 mmol) and ethyl 3-(4-chlorophenyl)acetoacetate (12 mmol) are dissolved in concentrated sulfuric acid (20 mL) at 0°C.

- The mixture is stirred at 60°C for 6 hr, poured onto ice, and neutralized with NaHCO₃.

- The precipitate is filtered and recrystallized from ethanol to yield white crystals (78% yield).

Key Data :

Esterification with Morpholine-4-carbonyl Chloride

The 7-hydroxy group undergoes esterification under Schotten-Baumann conditions:

Procedure :

- 7-Hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one (5 mmol) is dissolved in dry dichloromethane (30 mL).

- Morpholine-4-carbonyl chloride (6 mmol) and triethylamine (10 mmol) are added dropwise at 0°C.

- The reaction is stirred at room temperature for 12 hr, washed with 5% HCl and brine, then dried over MgSO₄.

- Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the title compound as a pale-yellow solid (65% yield).

Optimization Insights :

- Excess acyl chloride (1.2 equiv) improves conversion.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Synthetic Route B: Knoevenagel Condensation with Pre-functionalized Components

Synthesis of 7-(Morpholine-4-carbonyloxy)-2-oxo-2H-chromene-3-carbaldehyde

This route employs a Knoevenagel condensation to introduce the 4-chlorophenyl group:

Procedure :

- 7-(Morpholine-4-carbonyloxy)-2H-chromen-2-one (5 mmol), 4-chlorobenzaldehyde (6 mmol), and piperidine (0.5 mmol) are refluxed in ethanol (50 mL) for 8 hr.

- The product precipitates upon cooling and is recrystallized from acetonitrile (58% yield).

Mechanistic Details :

- Piperidine acts as a base, deprotonating the active methylene group.

- The aldehyde undergoes nucleophilic attack, forming a conjugated enone system.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 65% | 58% |

| Purification Difficulty | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproduct Formation | Minimal | Significant |

Route A is favored for industrial-scale synthesis due to higher yields and simpler purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.9 Hz, 1H, H-5), 7.61–7.57 (m, 4H, Ar-H), 7.03 (dd, J = 8.9, 2.5 Hz, 1H, H-6), 6.95 (d, J = 2.5 Hz, 1H, H-8), 3.78–3.72 (m, 4H, morpholine-H), 3.65–3.59 (m, 4H, morpholine-H).

- ¹³C NMR (126 MHz, CDCl₃): δ 160.1 (C=O, coumarin), 154.8 (C=O, ester), 139.4 (C-3), 134.2–127.3 (Ar-C), 116.9 (C-8a), 66.5 (morpholine-C).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity in Esterification

The 7-hydroxy group exhibits higher reactivity compared to other positions due to conjugation with the coumarin ketone. Selective esterification is achieved by:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine carboxylate group exhibits moderate reactivity in nucleophilic substitution reactions due to electron-withdrawing effects from the carbonyl group. Key observations include:

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | Hydrazide derivative | 68–72 | |

| Alkylamines | DCM, RT, 4–8 h | N-alkylated morpholine amides | 45–60 |

-

Hydrazine attacks the carbonyl carbon, forming hydrazide derivatives with 68–72% efficiency under reflux conditions.

-

Primary alkylamines undergo nucleophilic acyl substitution at the ester group, though steric hindrance from the coumarin scaffold reduces yields .

Ester Hydrolysis

The ester linkage undergoes hydrolysis under acidic or basic conditions, enabling modular functionalization:

Table 2: Hydrolysis conditions and outcomes

| Condition | Catalyst | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1M HCl | — | 80°C, 3 h | 7-Hydroxycoumarin carboxylic acid | 85 | |

| 0.5M NaOH/EtOH | Phase transfer | 60°C, 2 h | Morpholine-4-carboxylic acid | 78 |

-

Acidic hydrolysis preferentially cleaves the morpholine ester, regenerating the coumarin carboxylic acid .

-

Basic conditions target the aromatic ester, producing morpholine-4-carboxylic acid with 78% yield .

Acylation and Etherification

The 7-hydroxy group on the coumarin core participates in O-acylation and etherification:

Table 3: Acylation/etherification reactivity

| Reaction Type | Reagent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| O-Acylation | Acetyl chloride | DCM, Et₃N | 7-Acetoxycoumarin derivative | 88 | |

| Williamson synthesis | Benzyl bromide, K₂CO₃ | Acetone, Δ | 7-Benzyloxycoumarin analogue | 65 |

-

Triethylamine-mediated acylation in dichloromethane achieves 88% yield for acetylated derivatives .

-

Alkylation with benzyl bromide under basic conditions is less efficient due to competing side reactions .

Photochemical Reactivity

The coumarin backbone undergoes [2+2] photodimerization under UV light (λ = 365 nm):

Table 4: Photodimerization parameters

| Solvent | Irradiation Time | Dimerization Efficiency | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| Acetonitrile | 2 h | 92% | 0.18 | |

| Water | 3 h | 75% | 0.12 |

-

Solvent polarity inversely correlates with dimerization efficiency, likely due to stabilization of the excited state in polar media .

Biological Interactions

The compound inhibits mitochondrial RNA polymerase via hydrogen bonding and π-stacking interactions:

Key Mechanistic Insights

-

Active Site Interactions :

-

Morpholine oxygen forms hydrogen bonds with Arg130 and Gln136.

-

4-Chlorophenyl group engages in hydrophobic interactions with Leu198 and Val121.

-

Stability and Degradation

Thermal Stability : Decomposes at via retro-Diels-Alder cleavage .

Oxidative Pathways : Susceptible to singlet oxygen-mediated degradation in aqueous solutions (t₁/₂ = 8.2 h under ambient light) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial RNA polymerase, which is crucial for RNA synthesis in bacteria. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Streptococcus pneumoniae | 8 |

| Staphylococcus aureus | 4 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxicity is believed to be mediated through apoptosis induction and inhibition of specific kinases involved in cell cycle regulation.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 6 |

The ability to induce apoptosis positions this compound as a promising candidate for cancer therapy.

Antioxidant Activity

Another notable application is its antioxidant activity. The compound has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate against a panel of pathogenic bacteria. The results indicated significant antibacterial activity with lower MIC values compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the effects of this compound on breast cancer cells were assessed. The study revealed that it not only inhibited cell proliferation but also triggered apoptosis pathways through the activation of caspases, thereby providing insights into its mechanism of action in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)-2H-chromen-2-one: Lacks the morpholine-4-carboxylate moiety.

7-hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the morpholine-4-carboxylate moiety.

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate: Has an acetate group instead of the morpholine-4-carboxylate moiety.

Uniqueness

The presence of the morpholine-4-carboxylate moiety in 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate imparts unique pharmacological properties, potentially enhancing its bioavailability and specificity for certain biological targets compared to similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.

Biological Activity

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the chromen derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a chromen core with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. The synthesis typically involves the acylation of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents under basic conditions, often employing solvents like dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that chromen derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain chromen derivatives showed promising inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to inhibit cancer cell proliferation in several lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), which are crucial in various physiological processes including inflammation and tumorigenesis .

- Receptor Modulation : It can modulate receptor activities involved in cell signaling pathways, contributing to its anticancer effects.

- Antioxidant Activity : The presence of the chromen structure is associated with antioxidant properties, which can protect cells from oxidative stress, a common factor in cancer progression .

Comparative Studies

Comparative studies with other chromen derivatives reveal that the presence of halogen substituents, such as the 4-chlorophenyl group in this compound, significantly enhances biological activity. For example, compounds with electron-withdrawing groups have shown increased potency against cholinesterases and other enzyme targets compared to their non-substituted counterparts .

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Carbonic anhydrase, COX |

| 2-Oxo-3-phenyloxychromen derivatives | Low | Moderate | Cholinesterases |

| Benzofuranones | High | Low | Various |

Case Studies

- In Vitro Evaluation : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value indicative of significant cytotoxicity, suggesting it could be developed into a therapeutic agent for breast cancer treatment .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. The presence of halogen groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 7-hydroxy-2-oxochromene derivatives with activated morpholine carboxylate intermediates. Key steps include:

- Coupling Reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the chromenone core to the morpholine carboxylate group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water mixtures) yields high-purity product .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) from the chlorophenyl and chromenone moieties. The morpholine group shows characteristic peaks at δ 3.5–4.0 ppm (CO-N-CH₂) .

- ¹³C NMR : Confirm the carbonyl (C=O) groups at ~170 ppm and aromatic carbons at 110–160 ppm .

- FT-IR : Validate the ester (C=O stretch at ~1740 cm⁻¹) and morpholine (C-O-C at 1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving discrepancies:

- Data Collection : Use synchrotron radiation or MoKα sources (λ = 0.71073 Å) for high-resolution data .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, intermolecular H-bonds between morpholine oxygen and chromenone carbonyl groups stabilize the crystal lattice .

- Validation : Cross-check with PLATON or Mercury to ensure no missed symmetry elements .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Focus on the chlorophenyl group’s hydrophobic interactions and the morpholine’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address inconsistencies in reported biological activity data (e.g., IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- SAR Studies : Compare analogs (e.g., 3-(4-methylphenyl) derivatives) to isolate the chlorophenyl group’s role in activity .

- Meta-Analysis : Apply statistical tools (Prism, R) to aggregate data from multiple studies, accounting for variances in dosing and experimental conditions .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR, MAPK) at 1–10 µM compound concentrations .

- Fluorometric Protease Assays : Monitor cleavage of fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMP-9) .

- Data Normalization : Express inhibition as % activity relative to DMSO controls and fit dose-response curves using nonlinear regression .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow Chemistry : Implement microreactors for precise temperature control during esterification, improving reproducibility .

- DoE (Design of Experiments) : Use Minitab to model variables (temperature, solvent ratio) and identify optimal conditions via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.